molecular formula C12H15NOS2 B3921132 5-(3-cyclohexen-1-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-(3-cyclohexen-1-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3921132
M. Wt: 253.4 g/mol
InChI Key: AJQZIMSVOOHOEU-NTMALXAHSA-N
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Description

5-(3-cyclohexen-1-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as rhodanine, is a heterocyclic organic compound that has been extensively studied for its various biological activities. Rhodanine derivatives have been found to exhibit a wide range of pharmacological properties, including antitumor, anti-inflammatory, antiviral, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 5-(3-cyclohexen-1-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives is not fully understood. However, it is believed that they exert their pharmacological effects by inhibiting various enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin production. This property makes this compound and its derivatives potential candidates for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
Rhodanine and its derivatives have been found to exhibit various biochemical and physiological effects. For example, they have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Rhodanine derivatives have also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against HIV-1 and herpes simplex virus.

Advantages and Limitations for Lab Experiments

Rhodanine and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize and can be modified to produce a wide range of derivatives with different pharmacological properties. Additionally, 5-(3-cyclohexen-1-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one derivatives have low toxicity and are well-tolerated in vivo. However, the limitations of this compound and its derivatives include their poor solubility in water and their instability under acidic conditions.

Future Directions

There are several future directions for the study of 5-(3-cyclohexen-1-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives. One area of research is the development of this compound derivatives as potential anticancer agents. Another area of research is the investigation of the potential therapeutic applications of this compound derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of this compound derivatives with improved solubility and stability under acidic conditions is an area of ongoing research.

Scientific Research Applications

Rhodanine and its derivatives have been extensively studied for their various biological activities. They have been found to exhibit a wide range of pharmacological properties, including antitumor, anti-inflammatory, antiviral, and antimicrobial activities. Rhodanine derivatives have also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-4,8-9H,2,5-7H2,1H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQZIMSVOOHOEU-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2CCC=CC2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2CCC=CC2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-cyclohexen-1-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3-cyclohexen-1-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(3-cyclohexen-1-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(3-cyclohexen-1-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3-cyclohexen-1-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3-cyclohexen-1-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

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